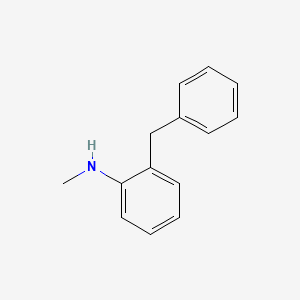
2-benzyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-N-methylaniline is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the nitrogen atom is bonded to a benzyl group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyl-N-methylaniline can be synthesized through several methods. One common method involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as the base .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient and scalable methods such as the hydrogen autotransfer procedure. This method uses transition metal catalysts to dehydrogenate alcohols, forming reactive aldehydes or ketones that undergo further reactions to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, bromination, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and acyl chlorides for acylation are commonly used.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Nitro, bromo, and acyl derivatives
Applications De Recherche Scientifique
2-Benzyl-N-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-benzyl-N-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with a single methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom, making it more sterically hindered compared to 2-benzyl-N-methylaniline.
N-Benzylaniline: Similar to this compound but lacks the additional methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a benzyl and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
51570-52-6 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-benzyl-N-methylaniline |
InChI |
InChI=1S/C14H15N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Clé InChI |
NRLRYMMORWSFTE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
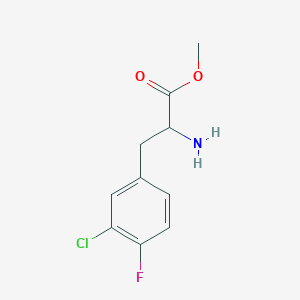
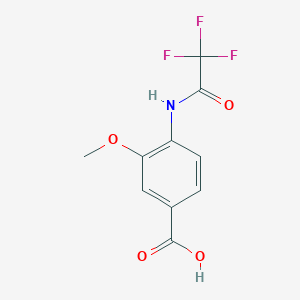
![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
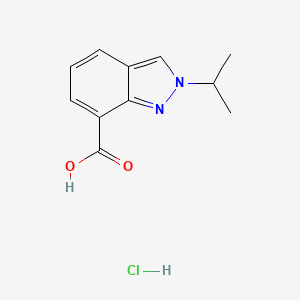
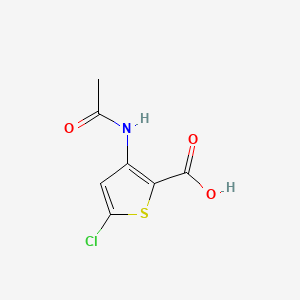
![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
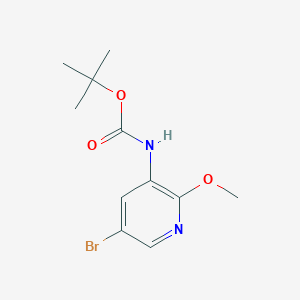
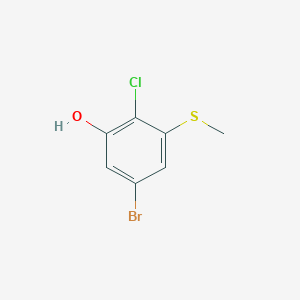
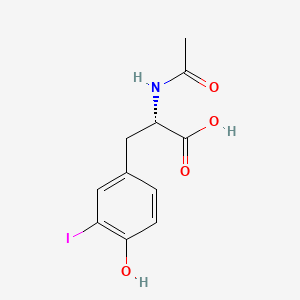
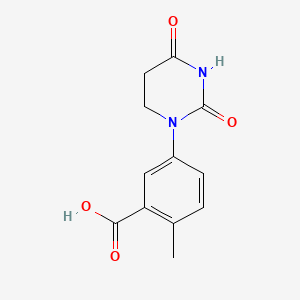
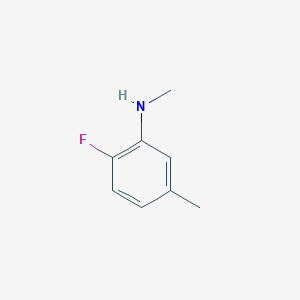
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)

